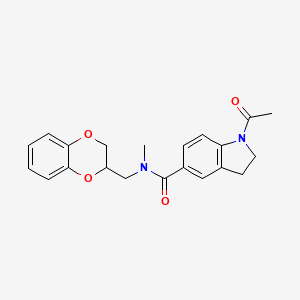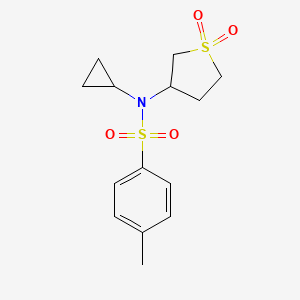![molecular formula C16H15ClN2O2S B7546187 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide, also known as CPT-11 or irinotecan, is a potent anti-cancer drug that has been widely used in the treatment of various types of cancer. It is a prodrug that is converted into its active metabolite SN-38, which inhibits topoisomerase I, an enzyme required for DNA replication and transcription.
Wirkmechanismus
The active metabolite of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide, SN-38, inhibits topoisomerase I by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks and ultimately cell death. The mechanism of action of this compound is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. This compound has also been shown to cause gastrointestinal toxicity, myelosuppression, and neutropenia, which are common side effects of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanism of action of topoisomerase inhibitors. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations for lab experiments. It is highly toxic and must be handled with care. It is also expensive and may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for the study of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to this compound and guide treatment decisions. Finally, there is a need for further studies to understand the mechanisms of resistance to this compound and develop strategies to overcome it.
Conclusion
This compound is a potent anti-cancer drug that has been widely used in the treatment of various types of cancer. It is synthesized from camptothecin and has been extensively studied for its anti-cancer activity. This compound inhibits topoisomerase I and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and several future directions for research. Further studies are needed to improve its efficacy and reduce its toxicity, identify biomarkers for treatment decisions, and overcome resistance.
Synthesemethoden
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is synthesized from camptothecin, a natural product isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis involves several steps, including protection of the hydroxyl group at position 10, oxidation of the lactone ring, and coupling with 2-mercaptoacetic acid to form the thiol ester. The thiol ester is then coupled with 2-chlorophenyl isocyanate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has been extensively studied for its anti-cancer activity. It has been shown to be effective against a variety of solid tumors, including colorectal, lung, ovarian, and breast cancers. This compound is often used in combination with other chemotherapeutic agents to improve its efficacy. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and HIV.
Eigenschaften
IUPAC Name |
2-[[2-(2-chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-8-4-5-9-13(12)22-10-14(20)19-15(16(18)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDSDHJSVDRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)


![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)